

Technical Guide: 3-Fluoro-2-(methoxymethoxy)benzaldehyde

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Compound of Interest

Compound Name: 3-Fluoro-2-(methoxymethoxy)benzaldehyde
Cat. No.: B13437012

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Physicochemical Profile & Synthetic Utility in Drug Discovery

Executive Summary

3-Fluoro-2-(methoxymethoxy)benzaldehyde (CAS: 1566473-91-3) is a specialized fluorinated building block used primarily in the synthesis of benzoxaboroles and complex heterocyclic active pharmaceutical ingredients (APIs).[1][2] Its structural core features a benzaldehyde moiety with a fluorine atom at the C3 position and a methoxymethoxy (MOM) protecting group at the C2 position.

The MOM group is critical here: it masks the reactive phenolic hydroxyl group, preventing interference during harsh downstream reactions (such as lithiation or Grignard additions) while remaining easily removable under mild acidic conditions to restore the free phenol.

Physicochemical Specifications

The precise molecular weight is a fundamental parameter for stoichiometric calculations in synthesis and identity confirmation via Mass Spectrometry (MS).

Molecular Data Table

Property	Value	Notes
Chemical Formula	C ₉ H ₉ FO ₃	
Average Molecular Weight	184.17 g/mol	Used for molarity/stoichiometry calculations.
Monoisotopic Mass	184.0536 Da	Used for High-Resolution Mass Spectrometry (HRMS).
CAS Number	1566473-91-3	Unique identifier.
Appearance	Colorless to pale yellow oil	Low melting point solid upon high purification.
Solubility	DCM, THF, Ethyl Acetate	Insoluble in water.

Isotopic Composition & Mass Contribution

For precise analytical characterization, the mass contribution of each element is detailed below:

- Carbon (C₉):
- Hydrogen (H₉):
- Oxygen (O₃):
- Fluorine (F):
- Total Average MW: 184.166 g/mol

Synthetic Protocol: MOM Protection

The synthesis of **3-Fluoro-2-(methoxymethoxy)benzaldehyde** typically proceeds via the protection of 3-fluoro-2-hydroxybenzaldehyde (3-fluorosalicylaldehyde) using chloromethyl methyl ether (MOM-Cl).

“

⚠ *Safety Warning: MOM-Cl is a known human carcinogen. All procedures must be conducted in a fume hood with double-gloving and appropriate respiratory protection.*

Reagents & Materials

- Substrate: 3-Fluoro-2-hydroxybenzaldehyde (1.0 eq)
- Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 – 1.5 eq)
- Base:
 - Diisopropylethylamine (DIPEA) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
- Solvent: Anhydrous Dichloromethane (DCM) or THF

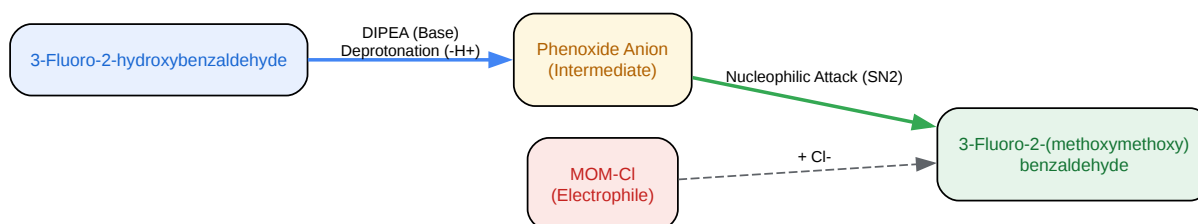
Step-by-Step Methodology

- Preparation: In an oven-dried round-bottom flask under Nitrogen () atmosphere, dissolve 3-fluoro-2-hydroxybenzaldehyde in anhydrous DCM (concentration).
- Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA dropwise via syringe. Stir for 15 minutes to ensure deprotonation of the phenol.
- Protection: Add MOM-Cl dropwise over 20 minutes. Maintain temperature at 0°C to prevent exotherms.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot () should disappear, replaced by the less polar product ().

- Workup: Quench with saturated aqueous
 . Extract the aqueous layer with DCM (
).
• Purification: Dry combined organics over
 , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0
 10% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the base-mediated nucleophilic substitution mechanism.



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Figure 1: Mechanism of MOM protection. The phenolic oxygen is deprotonated by DIPEA, generating a phenoxide that attacks the electrophilic carbon of MOM-Cl.

Applications in Drug Development

This compound is a vital intermediate for synthesizing Benzoxaboroles, a class of boron-containing drugs (e.g., Tavorole, Crisaborole) used for treating inflammatory conditions and fungal infections.

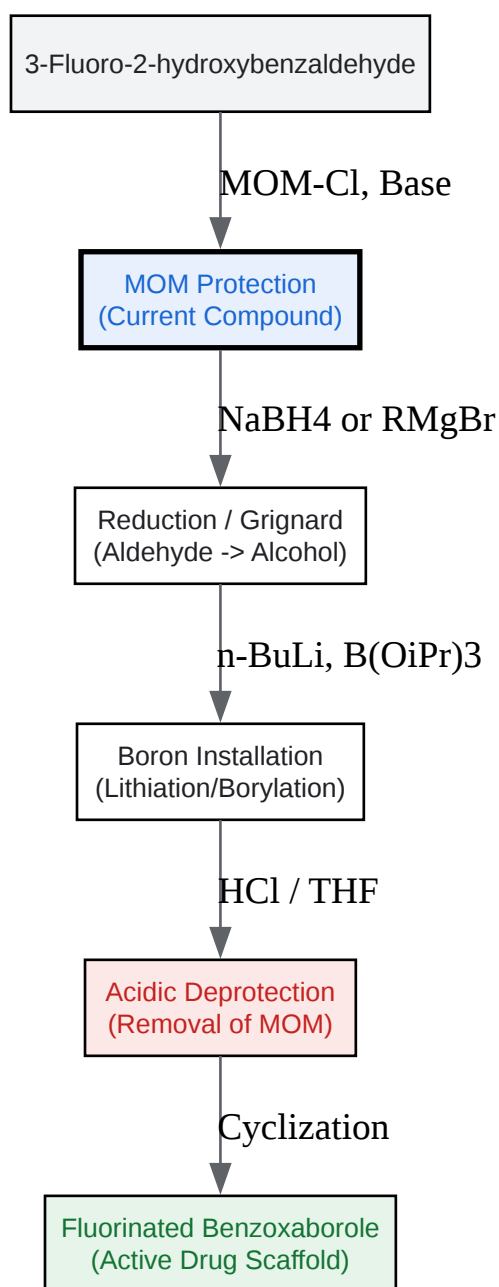
Why Use the MOM Group?

- Orthogonal Stability: The MOM group is stable against bases (e.g., *n*-BuLi used to install boron) and oxidizing agents.

- Directed Ortho-Metalation (DoM): The oxygen of the MOM group can coordinate with Lithium, directing metalation to the adjacent C3 or C4 position, facilitating precise functionalization of the aromatic ring.
- Late-Stage Deprotection: It can be removed in the final step using mild acid (e.g., in MeOH), which is compatible with the sensitive boron-oxygen bonds in benzoxaboroles.

Synthetic Workflow: Benzoxaborole Precursor

The diagram below depicts how this specific aldehyde fits into a broader drug synthesis campaign.



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Figure 2: Strategic role of **3-Fluoro-2-(methoxymethoxy)benzaldehyde** in synthesizing boron-based therapeutics.

Analytical Quality Control

To validate the identity of the synthesized compound, researchers should verify the following spectral markers:

- ^1H NMR (400 MHz, CDCl_3):
 - Aldehyde (-CHO): Singlet at
ppm.
 - MOM (-OCH₂O-): Singlet at
ppm.
 - Methoxy (-OCH₃): Singlet at
ppm.
 - Aromatic Protons: Multiplets in the
ppm range, showing coupling with Fluorine.
- ^{19}F NMR:
 - Single peak around
to
ppm (relative to
).
- Mass Spectrometry (ESI+):
 - Look for
or
.

References

- Boroncore. (2024). **3-Fluoro-2-(methoxymethoxy)benzaldehyde** Product Data. Retrieved from [[Link](#)]

- Wuts, P. G. M., & Greene, T. W. (2006). *Greene's Protective Groups in Organic Synthesis*. Wiley-Interscience. (Standard reference for MOM protection protocols).
- Akama, T., et al. (2013). Discovery of Tavaborole: A Boron-Based Pharmaceutical. *Bioorganic & Medicinal Chemistry Letters*.

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Sources

- 1. [1826110-04-6 | 5-Fluoro-2-\(propan-2-yloxy\)pyridine-4-carboxylic acid | Boroncore \[boroncore.com\]](#)
- 2. [1566473-91-3 | 3-fluoro-2-\(methoxymethoxy\)benzaldehyde | Boroncore \[boroncore.com\]](#)
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